molecular formula C14H16N2O3 B2664216 2-(6,7,8,9-Tetrahydrodibenzofuran-2-yloxy)acetohydrazide CAS No. 790270-92-7

2-(6,7,8,9-Tetrahydrodibenzofuran-2-yloxy)acetohydrazide

Cat. No.: B2664216
CAS No.: 790270-92-7
M. Wt: 260.293
InChI Key: KGTMVXXAGLOGSH-UHFFFAOYSA-N
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Description

2-(6,7,8,9-Tetrahydrodibenzofuran-2-yloxy)acetohydrazide is a heterocyclic compound featuring a tetrahydrodibenzofuran core linked to an acetohydrazide moiety.

Properties

IUPAC Name

2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c15-16-14(17)8-18-9-5-6-13-11(7-9)10-3-1-2-4-12(10)19-13/h5-7H,1-4,8,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTMVXXAGLOGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328108
Record name 2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677798
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

790270-92-7
Record name 2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2-(6,7,8,9-Tetrahydrodibenzofuran-2-yloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(6,7,8,9-Tetrahydrodibenzofuran-2-yloxy)acetohydrazide is used in various scientific research applications, including:

Comparison with Similar Compounds

Cytotoxic Activity Against Cancer Cells

Several acetohydrazide derivatives with heterocyclic substituents demonstrate potent cytotoxic activity:

  • 2-(3-Cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide (Compound 3): Exhibited cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ = 1.6 ± 0.02 μg mL⁻¹), comparable to doxorubicin (IC₅₀ = 1.6 ± 0.02 μg mL⁻¹) . Derivatives such as 7c (IC₅₀ = 0.6 ± 0.01 μg mL⁻¹) surpassed doxorubicin in potency, attributed to the introduction of pyrazole and Schiff base moieties .
  • Chlorophenyl-Substituted Bipyridine Derivatives :
    • Compound 8 and 10 showed cytotoxicity against HEPG2 liver cancer cells with IC₅₀ values comparable to doxorubicin .

Key Structural Insights :

  • The presence of electron-withdrawing groups (e.g., cyano) and heteroaromatic rings (e.g., thiophene) enhances cytotoxicity by improving target binding and cellular uptake .
  • The tetrahydrodibenzofuran moiety in the target compound may offer similar advantages, though its specific activity profile requires empirical validation.

Antimicrobial Activity

Acetohydrazides with halogenated or sulfonamide substituents exhibit notable antimicrobial effects:

  • N′-(4-Bromobenzylidene)-2-(6′-(4-chlorophenyl)-3′-cyano-3,4′-bipyridin-2′-yloxy)acetohydrazide (13b): Demonstrated strong activity against Bacillus subtilis (Gram-positive bacteria) and Trichoderma viride (fungus) .
  • Benzimidazole-Triazole Hybrids :
    • Compounds 7 , 13 , and 20 showed moderate to potent antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC = 30.2–43.2 μg cm⁻³) .

Comparative Analysis :

  • Halogen atoms (e.g., Cl, Br) and sulfur-containing groups (e.g., thioether) improve membrane permeability and disrupt microbial enzymes .

Anti-Inflammatory and Anticholinesterase Activity

  • N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9d): Reduced edema by 45% in carrageenan-induced inflammation models, outperforming diclofenac .
  • N-(2,4-Disubstituted Benzylidene)-2-(4-Nitrophenyl-piperazin-1-yl)acetohydrazides :
    • Compound 206 inhibited acetylcholinesterase (AChE) with IC₅₀ = 29.5 mM, though less potent than galantamine .

Structural Correlations :

  • Para-substituted hydroxyl or methoxy groups enhance anti-inflammatory activity by modulating COX-2 inhibition .
  • The tetrahydrodibenzofuran core may stabilize interactions with cholinesterase active sites, but this hypothesis requires experimental confirmation.

Data Tables

Table 1: Cytotoxic Activity of Selected Acetohydrazide Derivatives

Compound Target Cell Line IC₅₀ (μg mL⁻¹) Reference Drug (IC₅₀) Source
2-(3-Cyano-6-(thiophen-2-yl)-bipyridinyl)acetohydrazide (3) MCF-7 (Breast) 1.6 ± 0.02 Doxorubicin (1.6 ± 0.02)
Derivative 7c MCF-7 (Breast) 0.6 ± 0.01 Doxorubicin (1.6 ± 0.02)
Compound 8 HEPG2 (Liver) Comparable Doxorubicin

Table 2: Antimicrobial Activity of Key Derivatives

Compound Microbial Strain Activity (MIC or Inhibition Zone) Reference Drug Source
13b Bacillus subtilis Significant growth inhibition Ciprofloxacin
Benzimidazole-Triazole Hybrid 7 Staphylococcus aureus MIC = 30.2 μg cm⁻³ Ciprofloxacin

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., cyano, nitro) and heteroaromatic rings (e.g., thiophene, pyridine) are critical for enhancing bioactivity . Schiff base formation and hybridization with triazole/benzimidazole moieties improve pharmacokinetic properties .
  • Gaps and Future Directions :
    • The tetrahydrodibenzofuran-containing target compound warrants evaluation against cancer, microbial, and inflammatory models to benchmark its efficacy against existing analogs.
    • Computational modeling (e.g., molecular docking) could predict its interaction with AChE or COX-2 targets .

Biological Activity

2-(6,7,8,9-Tetrahydrodibenzofuran-2-yloxy)acetohydrazide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural properties, and biological activities, particularly focusing on antimicrobial and anticancer properties.

Synthesis and Structural Properties

The synthesis of this compound involves the reaction of hydrazine derivatives with appropriate acylating agents. The compound's molecular formula is C14H16N2O3C_{14}H_{16}N_{2}O_{3} with a molecular weight of 260.29 g/mol . The chemical structure can be confirmed using techniques such as IR spectroscopy and NMR analysis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that various synthesized acylhydrazones showed effective antibacterial activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . The biological screening revealed that some derivatives had activities comparable to or exceeding those of established antibiotics.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity Against MRSAReference
Acylhydrazone AEffective
Acylhydrazone BModerate
This compoundPotential (to be studied)

Cytotoxicity

In addition to antimicrobial activity, the cytotoxic effects of related compounds have been studied. It was found that certain acylhydrazones did not exhibit toxicity towards normal cell lines while maintaining antibacterial efficacy . This characteristic is crucial for the development of therapeutic agents that minimize side effects.

Case Studies

Several case studies have been conducted to explore the biological efficacy of hydrazone derivatives:

  • Study on Antimicrobial Efficacy : A series of hydrazones were synthesized and tested against various bacterial strains. Results indicated that modifications in the hydrazone structure significantly influenced their antimicrobial potency.
    • Findings : Increased lipophilicity correlated with enhanced antibacterial activity .
  • Cytotoxicity Assessment : The cytotoxic effects of synthesized compounds were evaluated using normal human cell lines. Most derivatives showed low toxicity levels while retaining their antimicrobial properties.

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